2-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
Description
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O2/c1-20-10-2-3-12(14)11(6-10)13(19)17-7-9(8-17)18-15-4-5-16-18/h2-6,9H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKXWDZZIRBXGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the bromination of 5-methoxybenzoyl chloride to obtain 2-bromo-5-methoxybenzoyl chloride. This intermediate is then reacted with azetidine to form the azetidin-3-yl derivative. The final step involves the cyclization of the azetidin-3-yl derivative with sodium azide to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The azetidine and triazole rings can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide for triazole formation, brominating agents for introducing the bromine atom, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The unique structural features of the compound make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Effects and Structural Variations
The table below highlights key structural differences between the target compound and related triazole derivatives:
Key Observations :
- Bromine Position : The target compound’s ortho-bromo substituent (vs. para in 9c) may create steric hindrance or stronger halogen bonds in target interactions .
- Azetidine vs.
- Methoxy Group: The para-methoxy in the target compound improves solubility compared to non-polar substituents like trifluoromethyl in 3h .
Spectroscopic and Physical Properties
While specific data for the target compound are unavailable, comparisons can be inferred:
- IR Spectroscopy : Expected peaks include C=O stretch (~1680 cm⁻¹) from the benzoyl group and N-H/N-Br stretches (~530 cm⁻¹), aligning with and .
- NMR : The azetidine’s protons would appear as distinct multiplets (δ 3.5–4.5 ppm), while the triazole’s H-5 proton resonates near δ 8.0 ppm ().
- Mass Spectrometry : A molecular ion peak near m/z 420–450 is anticipated, considering the bromine isotope pattern.
Stability and Reactivity
- Azetidine Strain : The four-membered ring’s strain may increase susceptibility to ring-opening reactions under acidic conditions.
- Bromine Reactivity : The ortho-bromo group could participate in Suzuki-Miyaura cross-coupling for further derivatization .
Q & A
Basic Synthesis and Characterization
Q1: What are the standard synthetic routes for preparing 2-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole, and how are intermediates characterized? A1: The compound can be synthesized via a multi-step approach:
- Step 1: Synthesis of the azetidine core. For example, azetidin-3-yl derivatives are often prepared via cyclization of β-amino alcohols or via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties .
- Step 2: Functionalization with 2-bromo-5-methoxybenzoyl chloride. This involves nucleophilic acyl substitution under anhydrous conditions (e.g., DCM, TEA as base) .
- Intermediate Characterization:
- NMR: Confirm regioselectivity of triazole formation (1,4- vs. 1,5-substitution) using - and -NMR. For example, triazole protons typically resonate at δ 7.5–8.5 ppm .
- IR: Validate carbonyl (C=O) stretching (~1680–1720 cm) and triazole C-N stretches (~1450 cm) .
- Elemental Analysis: Ensure purity (>95%) by matching calculated and observed C, H, N percentages .
Advanced Synthetic Optimization
Q2: How can regioselectivity challenges in triazole formation be resolved during synthesis? A2: Regioselectivity in triazole synthesis (1,4- vs. 1,5-isomers) is critical. Key strategies include:
- Catalyst Choice: Cu(I) catalysts (e.g., CuBr) favor 1,4-triazoles via CuAAC, while Ru catalysts yield 1,5-isomers .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity. For example, DMF increases Cu(I) solubility, improving regiocontrol .
- Monitoring: Use TLC (Rf comparison) or -NMR to track isomer ratios during reaction progression .
Structural Confirmation via Crystallography
Q3: What crystallographic methods are suitable for resolving ambiguities in molecular geometry? A3: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data Collection: Use SHELX programs (e.g., SHELXL for refinement) to solve structures. The bromine atom’s high electron density aids phasing .
- Key Parameters:
- Case Study: Similar compounds (e.g., brominated triazoles) show deviations in torsion angles due to steric hindrance from the bromo substituent .
Biological Activity Profiling
Q4: How can researchers design assays to evaluate the antifungal or antibacterial potential of this compound? A4: Follow these steps:
- Target Selection: Prioritize enzymes with triazole-binding pockets (e.g., fungal lanosterol 14α-demethylase for antifungal activity) .
- In Vitro Assays:
- Data Interpretation: Correlate substituent effects (e.g., bromine’s electron-withdrawing nature) with activity trends .
Addressing Spectral Data Contradictions
Q5: How should discrepancies between NMR and computational data (e.g., DFT-predicted vs. observed shifts) be analyzed? A5:
- Step 1: Verify experimental conditions (e.g., solvent, temperature). For example, DMSO-d induces proton exchange broadening in NH groups .
- Step 2: Compare with DFT calculations (e.g., Gaussian09 at B3LYP/6-31G** level). Adjust for solvent effects using PCM models .
- Case Example: A 0.3 ppm deviation in triazole proton shifts may arise from π-stacking interactions not modeled in DFT .
Computational Modeling for Mechanism Elucidation
Q6: What computational approaches can predict the compound’s reactivity in biological systems? A6:
- Docking Studies: Use AutoDock Vina to simulate binding to fungal CYP51. The bromine atom may occupy hydrophobic pockets, enhancing affinity .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. High RMSD values (>2 Å) suggest poor target engagement .
- QM/MM: Combine quantum mechanics (for active site) and molecular mechanics (for protein) to model electron transfer during enzyme inhibition .
Stability and Degradation Analysis
Q7: How can researchers evaluate hydrolytic stability of the azetidine-triazole scaffold? A7:
- Accelerated Stability Testing: Incubate at pH 1–13 (37°C) and monitor degradation via HPLC. Azetidines are prone to ring-opening under acidic conditions .
- Degradation Pathways:
- Acidic: Protonation of azetidine N, leading to ring cleavage.
- Basic: Hydrolysis of the benzoyl ester .
- Mitigation: Introduce electron-donating groups (e.g., methoxy) to stabilize the azetidine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
